molecular formula C14H18N2O2 B3175404 Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 956794-81-3

Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B3175404
CAS RN: 956794-81-3
M. Wt: 246.3 g/mol
InChI Key: BLRRVAJWVRVYFD-UHFFFAOYSA-N
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Description

“Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine . DABCO is a bicyclic compound used as a strong base and catalyst in organic synthesis .


Chemical Reactions Analysis

DABCO has been used as a catalyst in various organic transformations, including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . It has also been used in the synthesis of carbocyclic and heterocyclic compounds .

Scientific Research Applications

Synthesis of α-Keto and α,β-Unsaturated Amides or Esters

DABCO has been utilized effectively for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates. This process, conducted in the absence of metal catalysts, enables the synthesis of various α-keto and α,β-unsaturated amides and esters, showcasing DABCO's role in facilitating smooth reactions to yield products in good to excellent yields (Zhang et al., 2017).

Selective Dechloroacetylation Reagent

DABCO has demonstrated significant selectivity in cleaving the chloroacetyl group in the presence of other ester functions. This property is particularly beneficial in carbohydrate synthesis, where the chloroacetyl protecting group is commonly used. The sterically hindered tertiary amine structure of DABCO enables complete and selective cleavage, underscoring its utility in synthetic organic chemistry (Lefeber et al., 2000).

Ring-opening Reactions

Research has shown that 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, derived from the alkylation of DABCO, efficiently react with a variety of nucleophiles. This results in the formation of piperazine products through nucleophilic ring-opening reactions. The process offers a pathway to synthesize piperazines directly from primary alcohols, alkyl halides, or sulfonates, utilizing DABCO and phenols or other nucleophile sources (Maraš et al., 2012).

Synthesis of Piperazine Derivatives

DABCO's applications extend to the synthesis of piperazine derivatives, including biologically active compounds. Its use in C–N bond cleavage reactions, combined with various reagents, highlights its versatility as a catalyst and reagent in organic synthesis. This review explores different methods utilizing DABCO for the diversity-oriented synthesis of drug-like piperazine derivatives (Halimehjani & Badali, 2019).

Supramolecular Chemistry

DABCO derivatives have been synthesized as functionalized building blocks for supramolecular chemistry. The study demonstrates the synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters, highlighting their potential in creating heterochiral H-bonded structures and serving as a basis for further exploration in supramolecular assemblies (Lyssenko et al., 2002).

Mechanism of Action

Target of Action

Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), which is known to function as a nucleophile as well as a base . The primary targets of this compound are likely to be similar to those of DABCO, which include a variety of organic transformations .

Mode of Action

The compound interacts with its targets through its basic, nucleophilic, and catalytic properties . As a catalyst, it can facilitate electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .

Biochemical Pathways

The compound affects various biochemical pathways, including those involved in the synthesis of carbocyclic and heterocyclic compounds . It also plays a role in the protection and deprotection of functional groups and the formation of carbon–carbon bonds .

Pharmacokinetics

The ADME properties of Benzyl 2,5-diazabicyclo[22Dabco, the parent compound, is known to be soluble in many polar and nonpolar solvents , which could influence the bioavailability of this compound.

Result of Action

The result of the compound’s action is the facilitation of a variety of organic transformations . For example, a unique fungal P450 enzyme CtdY catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form a pentacyclic ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, DABCO is hygroscopic and has a tendency to sublime at room temperature . It also reacts with CO2 and air moisture, and thus must be stored under an inert gas atmosphere in a refrigerator . These factors could potentially affect the action, efficacy, and stability of this compound.

properties

IUPAC Name

benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-13(16)8-15-12/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRRVAJWVRVYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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